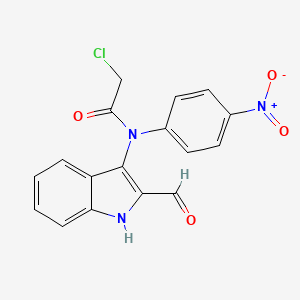
N-Cyclopentyl-2-methyladenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2R,3R,4S,5R)-2-(6-(Cyclopentylamino)-2-methyl-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a complex organic molecule It features a purine base attached to a tetrahydrofuran ring, with a cyclopentylamino group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps include:
Formation of the purine base: This can be achieved through a series of condensation reactions involving formamide derivatives and amines.
Attachment of the cyclopentylamino group: This step often involves nucleophilic substitution reactions where a cyclopentylamine reacts with a halogenated purine derivative.
Construction of the tetrahydrofuran ring: This can be synthesized through cyclization reactions involving diols and appropriate catalysts.
Introduction of the hydroxymethyl group: This step can be achieved through hydroxymethylation reactions using formaldehyde and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The purine ring can be reduced under hydrogenation conditions to yield dihydropurine derivatives.
Substitution: The cyclopentylamino group can be substituted with other amines through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Various amines, often in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylated derivatives.
Reduction: Dihydropurine derivatives.
Substitution: Amino-substituted purine derivatives.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study enzyme interactions and metabolic pathways involving purine derivatives.
Industry: It can be used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through interactions with enzymes and receptors in biological systems. The purine base can mimic natural nucleotides, allowing it to interfere with DNA and RNA synthesis. The cyclopentylamino group can enhance binding affinity to specific molecular targets, while the hydroxymethyl group can participate in hydrogen bonding, further stabilizing interactions.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
2-Aminopurine: A purine analog used in biochemical research.
Cyclopentyladenosine: A compound with a similar cyclopentylamino group.
Uniqueness
This compound is unique due to the combination of its purine base, cyclopentylamino group, and hydroxymethyl group. This unique structure allows it to interact with a wide range of biological targets, making it a versatile tool in medicinal chemistry and biochemistry.
Properties
CAS No. |
222159-14-0 |
|---|---|
Molecular Formula |
C16H23N5O4 |
Molecular Weight |
349.38 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[6-(cyclopentylamino)-2-methylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C16H23N5O4/c1-8-18-14(20-9-4-2-3-5-9)11-15(19-8)21(7-17-11)16-13(24)12(23)10(6-22)25-16/h7,9-10,12-13,16,22-24H,2-6H2,1H3,(H,18,19,20)/t10-,12-,13-,16-/m1/s1 |
InChI Key |
SNKCKGGONFMYNX-XNIJJKJLSA-N |
Isomeric SMILES |
CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NC4CCCC4 |
Canonical SMILES |
CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NC4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl {3-[(acridin-9-yl)amino]-4-methylphenyl}carbamate](/img/structure/B12940686.png)





![tert-Butyl (S)-1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B12940724.png)






